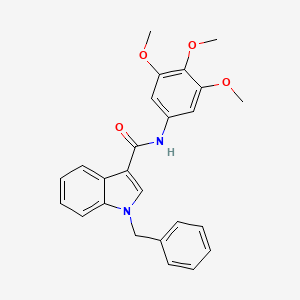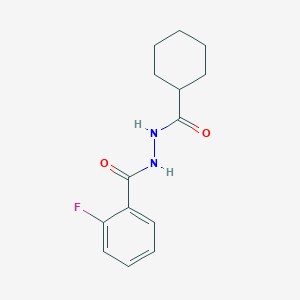![molecular formula C15H20BrN3O2 B12172788 1-{[(2-Bromo-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide](/img/structure/B12172788.png)
1-{[(2-Bromo-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(2-Bromo-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group and a bromo-methylphenyl moiety, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2-Bromo-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step often involves the reaction of the piperidine derivative with a suitable isocyanate or carbamoyl chloride under controlled conditions.
Attachment of the bromo-methylphenyl moiety: This can be accomplished through nucleophilic substitution reactions, where a bromo-methylphenyl halide reacts with the piperidine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[(2-Bromo-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the bromo-methylphenyl moiety.
Substitution: Nucleophilic substitution reactions are common, especially at the bromo-methylphenyl site.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Bases like sodium hydroxide or potassium carbonate facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution can introduce various nucleophiles into the molecule.
Wissenschaftliche Forschungsanwendungen
1-{[(2-Bromo-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development.
Industry: It finds use in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{[(2-Bromo-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide involves its interaction with specific molecular targets. The bromo-methylphenyl moiety may bind to active sites on enzymes or receptors, modulating their activity. The piperidine ring and carboxamide group contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-{[(2-Chloro-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide
- 1-{[(2-Fluoro-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide
- 1-{[(2-Iodo-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide
Uniqueness
1-{[(2-Bromo-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide is unique due to the presence of the bromo substituent, which can influence its reactivity and binding properties. This makes it distinct from its chloro, fluoro, and iodo analogs, potentially offering different pharmacological and chemical profiles.
Eigenschaften
Molekularformel |
C15H20BrN3O2 |
|---|---|
Molekulargewicht |
354.24 g/mol |
IUPAC-Name |
1-[2-(2-bromo-4-methylanilino)-2-oxoethyl]piperidine-2-carboxamide |
InChI |
InChI=1S/C15H20BrN3O2/c1-10-5-6-12(11(16)8-10)18-14(20)9-19-7-3-2-4-13(19)15(17)21/h5-6,8,13H,2-4,7,9H2,1H3,(H2,17,21)(H,18,20) |
InChI-Schlüssel |
HKHWASDGIDMPAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCCCC2C(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide](/img/structure/B12172736.png)
![3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B12172742.png)


![7,8-dimethoxy-5-methyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B12172754.png)

![1-{[3-(3-Chloro-4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B12172765.png)
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12172771.png)
![5-(4-chlorophenyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B12172775.png)
![4-[(1H-indol-1-ylacetyl)amino]butanoic acid](/img/structure/B12172783.png)
![3-(4-methoxybenzyl)-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12172789.png)
![N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12172798.png)
